molecular formula C11H9ClN2O B1480282 4-Chloro-6-(phenoxymethyl)pyrimidine CAS No. 2091717-84-7

4-Chloro-6-(phenoxymethyl)pyrimidine

Cat. No.: B1480282
CAS No.: 2091717-84-7
M. Wt: 220.65 g/mol
InChI Key: ZGTSKOFSFVCRRO-UHFFFAOYSA-N
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Description

4-Chloro-6-(phenoxymethyl)pyrimidine is a chemical compound used for pharmaceutical testing . It is a pyrimidine derivative, which is a class of compounds that are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Synthesis of Anticancer Intermediates

4-Chloro-6-(phenoxymethyl)pyrimidine serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. The development of rapid synthetic methods for such compounds is a significant area of research. For instance, a study presented a method to synthesize 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, an important intermediate in this category, with a total yield of 42.4% after optimizing the synthesis process from methyl 3-aminothiophene-2-carboxylate and urea through cyclization, chlorination, and nucleophilic substitution (Zhou et al., 2019). Another study developed a method to synthesize 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine, confirming the structure via 1H NMR and optimizing the synthesis method for a total yield of up to 85% (Zhang et al., 2019).

Enzyme Inhibitor Development

This compound is also identified as a key intermediate in synthesizing various important enzyme inhibitors. Conventional methods, excluding the use of special catalysts, have been developed for the synthesis of 4-chloro-6-substituted phenyl pyrimidines, showcasing different synthetic procedures based on the substituent of the 6-phenyl ring (Németh et al., 2010).

Nonlinear Optical (NLO) Materials

Research into heterocyclic aromatic compounds, including derivatives of pyrimidine, highlights their promising applications in medicine and nonlinear optics (NLO). Studies focused on thiopyrimidine derivatives, such as ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate, have shown these compounds to exhibit larger NLO properties compared to standard materials, indicating their potential for optoelectronic high-tech applications (Hussain et al., 2020).

Antimicrobial Agent Synthesis

Another application is in the development of antimicrobial agents, where C6 substituted pyrimidine analogs have shown potential. For instance, the synthesis of 2,4-bis(substituted phenoxy)-6-(phenylthio)pyrimidines demonstrated good antifungal activity, comparable to the standard drug Flucanazole, indicating the significance of C6 substitution in enhancing antimicrobial efficacy (Goudgaon & Sheshikant, 2013).

Future Directions

Research on pyrimidines is ongoing due to their wide range of pharmacological effects and their presence in various biological molecules . Future research may focus on the development of new synthetic strategies for pyrimidine derivatives and their potential pharmacological applications .

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(phenoxymethyl)pyrimidine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit inhibitory activity against certain enzymes, which can affect the biochemical pathways they are involved in . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical reactions they catalyze.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes within the cell . These effects can result in altered cellular functions, which can be beneficial or detrimental depending on the context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for understanding the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it can be metabolized by specific enzymes in the liver, leading to the formation of metabolites that can have different biochemical activities . These metabolic pathways are important for understanding how the compound is processed in the body and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for predicting the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to particular organelles, where it can exert its biochemical effects . The subcellular localization is crucial for understanding how the compound interacts with cellular machinery and influences cellular processes.

Properties

IUPAC Name

4-chloro-6-(phenoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11-6-9(13-8-14-11)7-15-10-4-2-1-3-5-10/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTSKOFSFVCRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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